molecular formula C17H32O4 B14246644 Dibutyl 2,4-diethylpentanedioate CAS No. 499195-57-2

Dibutyl 2,4-diethylpentanedioate

Cat. No.: B14246644
CAS No.: 499195-57-2
M. Wt: 300.4 g/mol
InChI Key: NQWWNEDQFFEQDG-UHFFFAOYSA-N
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Description

Dibutyl 2,4-diethylpentanedioate is an organic compound with the molecular formula C15H28O4. It is a diester derived from 2,4-diethylpentanedioic acid and butanol. This compound is part of the broader class of esters, which are commonly used in various industrial applications due to their chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,4-diethylpentanedioate can be synthesized through the esterification of 2,4-diethylpentanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

2,4-diethylpentanedioic acid+2 butanolH2SO4Dibutyl 2,4-diethylpentanedioate+Water\text{2,4-diethylpentanedioic acid} + \text{2 butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-diethylpentanedioic acid+2 butanolH2​SO4​​Dibutyl 2,4-diethylpentanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,4-diethylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 2,4-diethylpentanedioic acid and butanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 2,4-diethylpentanedioic acid and butanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Dibutyl 2,4-diethylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl 2,4-diethylpentanedioate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing 2,4-diethylpentanedioic acid and butanol. These metabolites can then participate in various biochemical pathways, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar ester functional groups.

    Dioctyl phthalate: A plasticizer with a longer alkyl chain, providing different physical properties.

    Diethyl phthalate: A smaller ester used in various applications, including as a solvent and plasticizer.

Uniqueness

Dibutyl 2,4-diethylpentanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its diethyl substitution on the pentanedioic acid backbone differentiates it from other esters, potentially offering unique reactivity and applications in specialized industrial and research settings.

Properties

CAS No.

499195-57-2

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

dibutyl 2,4-diethylpentanedioate

InChI

InChI=1S/C17H32O4/c1-5-9-11-20-16(18)14(7-3)13-15(8-4)17(19)21-12-10-6-2/h14-15H,5-13H2,1-4H3

InChI Key

NQWWNEDQFFEQDG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC)CC(CC)C(=O)OCCCC

Origin of Product

United States

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